molecular formula C18H16FN9O B13847977 N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide

N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide

Cat. No.: B13847977
M. Wt: 393.4 g/mol
InChI Key: PFHLXLILUWFYBH-UHFFFAOYSA-N
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Description

N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide is a complex organic compound that features a unique arrangement of nitrogen heterocycles and fluorinated benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide involves multiple steps, starting from readily available precursors One of the key steps in the synthesis is the formation of the pyrazolo[3,4-b]pyridine core, which is achieved through a cyclization reactionThe final step involves the coupling of the pyrimidine ring with the pyrazolo[3,4-b]pyridine intermediate under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process may be scaled up using continuous flow reactors to ensure consistent quality and high production rates .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide is unique due to its specific arrangement of functional groups and its potential for diverse applications. Its fluorinated benzyl group and nitrogen heterocycles contribute to its distinct chemical properties and biological activities .

Properties

Molecular Formula

C18H16FN9O

Molecular Weight

393.4 g/mol

IUPAC Name

N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylnitrous amide

InChI

InChI=1S/C18H16FN9O/c1-27(26-29)14-15(20)23-17(24-16(14)21)13-11-6-4-8-22-18(11)28(25-13)9-10-5-2-3-7-12(10)19/h2-8H,9H2,1H3,(H4,20,21,23,24)

InChI Key

PFHLXLILUWFYBH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)N=O

Origin of Product

United States

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